2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid typically involves the acetylation of N-acetylneuraminic acid. The process includes the use of acetic anhydride and a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to achieve high yields and purity. The final product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoproteins.
Biology: Plays a crucial role in cell signaling and recognition processes.
Medicine: Utilized in the development of antiviral and anticancer therapies.
Industry: Employed in the production of biologically active compounds and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of 2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid involves its interaction with specific molecular targets and pathways. As a sialic acid derivative, it is often involved in cell-cell interactions and recognition processes. The compound can bind to sialic acid-binding lectins and receptors, influencing various biological activities such as immune response and pathogen recognition .
Comparison with Similar Compounds
Similar Compounds
- N-Acetylneuraminic acid methyl ester 2,4,7,8,9-pentaacetate
- Methyl 5-Acetamido-2,4,7,8,9-penta-O-acetyl-3,5-dideoxy-D-glycero-D-galacto-2-nonulopyranosonate
- D-glycero-D-galacto-2-Nonulopyranosonic acid, 5-(acetylaMino)-3,5-dideoxy-, Methyl ester, 2,4,7,8,9-pentaacetate
Uniqueness
2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid stands out due to its high degree of acetylation, which enhances its stability and reactivity. This makes it particularly useful in the synthesis of complex molecules and in various biomedical applications .
Properties
Molecular Formula |
C21H29NO14 |
---|---|
Molecular Weight |
519.5 g/mol |
IUPAC Name |
(4S,5R,6R)-5-acetamido-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C21H29NO14/c1-9(23)22-17-15(32-11(3)25)7-21(20(29)30,35-14(6)28)36-19(17)18(34-13(5)27)16(33-12(4)26)8-31-10(2)24/h15-19H,7-8H2,1-6H3,(H,22,23)(H,29,30)/t15-,16+,17+,18+,19+,21?/m0/s1 |
InChI Key |
MYVACZVKCHHJHJ-KUHALTKMSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)O)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)O)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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